N-Formylnorloline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

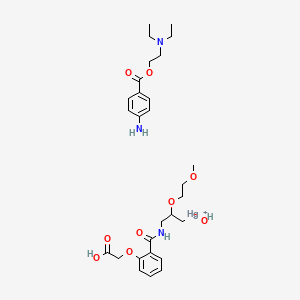

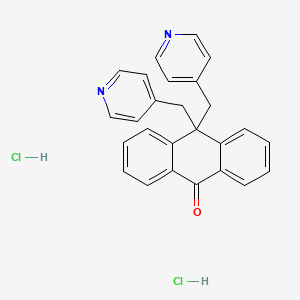

N-Formylnorloline, also known as N-formylnorloline hydrochloride, is a synthetic molecule that has been used in scientific research since the late 1970s. It is a derivative of the neurotransmitter noradrenaline and has been used in studies of the effects of noradrenaline on a variety of physiological systems. N-Formylnorloline is a relatively new compound and its effects on the body are still being studied.

Scientific Research Applications

Occurrence in Plants : N-Formylnorloline was isolated from roots of Argyreia mollis, marking the first identification of a 1-aminopyrrolizidine alkaloid in the Convolvulaceae family. It was detected in roots and aerial vegetative parts of the plant (Tofern et al., 1999).

Detection in Animal Urine : This alkaloid, among other loline-type alkaloids, was detected in the urine of racehorses, indicating its presence in certain plants used for horse forage (Takeda et al., 1991).

Chemistry and Biological Effects : N-Formylnorloline, a saturated amino pyrrolizidine alkaloid, is distinct from hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids. Its synthesis and potential pharmacological activities in various systems, including its toxicity to insects, have been studied (Bush et al., 1993).

Phytotoxic Activity : In agriculture, N-Formylnorloline demonstrated phytotoxicity by inhibiting the germination of annual ryegrass, indicating a potential role in plant competition and defense mechanisms (Petroski et al., 1990).

Receptor Interaction : Studies on rabbit neutrophils revealed specific binding sites for N-formyl peptides, like N-Formylnorloline, suggesting its role in leukocyte chemotaxis and potential implications in immune response (Aswanikumar et al., 1977).

Biosynthesis and Diversification : Research on Epichloë species, fungal endophytes of grasses, indicated that N-Formylnorloline is produced by both fungal and plant enzymes, contributing to the chemical diversification of loline alkaloids (Pan et al., 2014).

Medical Implications : N-Formylnorloline, along with other N-formyl peptides, may play a role in inflammatory or degenerative processes, attracting leukocytes to sites of infection or tissue damage (Rabiet et al., 2005).

Growth Inhibition in Livestock : Its presence in urine and feces of sheep dosed with meadow fescue indicated rapid uptake, metabolism, and excretion, with no toxicity signs at concentrations encountered in New Zealand grazing conditions (Gooneratne et al., 2012).

Production in Cultures : N-Formylnorloline was produced by the endophyte Neotyphodium uncinatum in defined media, shedding light on its biosynthesis and potential for large-scale production (Blankenship et al., 2001).

Peptide Deformylase Inhibition : It may have implications in the development of new antibacterial agents, as similar N-formyl peptides have shown activity against various bacteria (Clements et al., 2001).

properties

IUPAC Name |

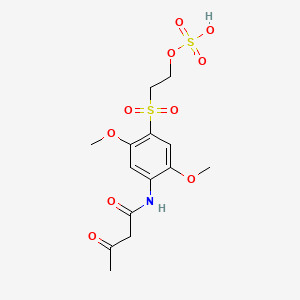

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5-,6+,7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEMMYSNKGUOCT-FKSUSPILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylnorloline | |

CAS RN |

61391-10-4 |

Source

|

| Record name | N-Formylnorloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What analytical techniques were used to identify N-Formylnorloline in horse urine?

A1: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform-Infrared Spectrometry (GC-FT-IR) to detect and identify N-Formylnorloline and other loline alkaloids in horse urine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)